molecular formula C15H17N3O3 B2564232 2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(2-phenoxyethyl)acetamide CAS No. 1235049-19-0

2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(2-phenoxyethyl)acetamide

Numéro de catalogue: B2564232
Numéro CAS: 1235049-19-0
Poids moléculaire: 287.319
Clé InChI: QKTDWDFKCNWCGO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(2-phenoxyethyl)acetamide, also known as MOPA, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. MOPA belongs to the pyridazine family of compounds and has been shown to have promising properties as a research tool.

Mécanisme D'action

The mechanism of action of 2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(2-phenoxyethyl)acetamide is not fully understood, but it is believed to act as a positive allosteric modulator of the GABA-A receptor. This means that it enhances the activity of the receptor, leading to an increase in the inhibitory neurotransmitter GABA in the brain. This results in a decrease in neuronal activity and a reduction in anxiety and sedation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal models. It has been shown to increase the binding affinity of GABA to the GABA-A receptor, leading to an increase in the inhibitory neurotransmitter GABA in the brain. This results in a decrease in neuronal activity and a reduction in anxiety and sedation. This compound has also been shown to have anticonvulsant effects in animal models, making it a potential candidate for the development of new drugs for the treatment of epilepsy.

Avantages Et Limitations Des Expériences En Laboratoire

2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(2-phenoxyethyl)acetamide has several advantages as a research tool. It has a high affinity for the GABA-A receptor, making it a potent modulator of neuronal activity. It has also been shown to have anxiolytic and sedative effects in animal models, making it a promising candidate for the development of new drugs for the treatment of anxiety and sleep disorders. However, there are also some limitations to the use of this compound in lab experiments. It has a relatively short half-life, which can make it difficult to study its effects over longer periods of time. It also has a narrow therapeutic window, which means that it can be toxic at higher doses.

Orientations Futures

There are several future directions for the study of 2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(2-phenoxyethyl)acetamide. One area of research is the development of new drugs based on the structure of this compound for the treatment of anxiety and sleep disorders. Another area of research is the study of the mechanism of action of this compound and its effects on neuronal activity. This could lead to a better understanding of the role of the GABA-A receptor in the regulation of neuronal activity and the development of new drugs for the treatment of neurological disorders. Finally, there is also the potential for the development of new synthetic methods for the production of this compound and related compounds.

Méthodes De Synthèse

The synthesis of 2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(2-phenoxyethyl)acetamide involves several steps, including the condensation of 2-aminopyridine with ethyl acetoacetate, followed by the reaction of the resulting intermediate with phenoxyethyl bromide. The final product is obtained through a series of purification steps, including recrystallization and chromatography.

Applications De Recherche Scientifique

2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(2-phenoxyethyl)acetamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the GABA-A receptor, which is involved in the regulation of neuronal activity. This compound has also been shown to have anxiolytic and sedative effects in animal models, making it a promising candidate for the development of new drugs for the treatment of anxiety and sleep disorders.

Propriétés

IUPAC Name

2-(3-methyl-6-oxopyridazin-1-yl)-N-(2-phenoxyethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-12-7-8-15(20)18(17-12)11-14(19)16-9-10-21-13-5-3-2-4-6-13/h2-8H,9-11H2,1H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKTDWDFKCNWCGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CC(=O)NCCOC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.